3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit myocardin-related transcription factor a (mrtf-a), which is a critical factor for epithelial-mesenchymal transition (emt) .
Mode of Action
It is known that compounds with similar structures can inhibit mrtf-a, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Pathways
Inhibition of mrtf-a can affect the epithelial-mesenchymal transition (emt) pathway, which plays a crucial role in cancer progression and metastasis .
Result of Action
Similar compounds have been found to suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Preparation Methods
The synthesis of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature . The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid group.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like DMAP. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules. The Boc-protected amino group allows for selective reactions, making it a valuable intermediate in multi-step syntheses.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as enzyme inhibitors or substrates in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. The compound’s stability and reactivity make it suitable for drug development.
Industry: In industrial applications, the compound is used in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar compounds to 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid include:
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: This compound lacks the amino group but shares the Boc-protected piperidine structure.
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound has a similar Boc-protected amino group but differs in the position of the carboxylic acid group.
N-Boc-piperidine: This compound is a simpler derivative with only the Boc-protected piperidine structure.
The uniqueness of this compound lies in its combination of the Boc-protected amino group and the carboxylic acid group, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646951 | |
Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-17-5 | |
Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.